

Application Notes and Protocols: Indigo Carmine in Food Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo carmine (5,5'-**indigo**disulfonic acid sodium salt, E132) is a synthetic blue dye widely used in the food, pharmaceutical, and cosmetic industries. Its application extends to analytical chemistry where it serves as a redox indicator, a pH indicator, and a reagent for the quantification of various analytes. These notes provide detailed protocols for the application of **indigo** carmine in food analysis, focusing on its direct quantification as a food additive and its use as an indicator for determining other substances.

Direct Quantification of Indigo Carmine in Food Products

The concentration of **indigo** carmine in food products is regulated due to potential health concerns at high concentrations. Accurate and reliable analytical methods are therefore essential. Common techniques include spectrophotometry, high-performance liquid chromatography (HPLC), and electrochemical methods.

Spectrophotometric Determination

This method is based on measuring the absorbance of light by the **indigo** carmine molecule at its maximum absorption wavelength (λ max), which is approximately 610 nm.



• Standard Preparation:

- Prepare a stock solution of indigo carmine (e.g., 100 mg/L) by dissolving a known weight of analytical grade indigo carmine in deionized water.
- From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 0.5 to 10 mg/L.
- Sample Preparation (from a solid food matrix like candy):
 - Weigh a known amount of the homogenized food sample (e.g., 1-5 g).
 - Dissolve the sample in a known volume of warm deionized water.
 - Filter the solution to remove any insoluble matter.
 - If the color is too intense, dilute the sample solution with deionized water to bring the absorbance within the linear range of the calibration curve.

Measurement:

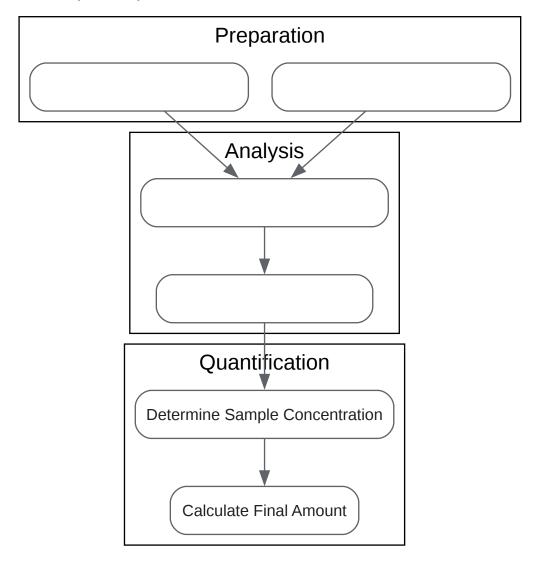
- Set the spectrophotometer to measure absorbance at 610 nm.
- Use deionized water as a blank.
- Measure the absorbance of each standard solution and the prepared sample solution.

· Quantification:

- Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of **indigo** carmine in the sample solution using the calibration curve and the measured absorbance.
- Calculate the amount of **indigo** carmine in the original food sample, accounting for any dilutions.



Spectrophotometric Quantification Workflow



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Caption: Workflow for quantifying indigo carmine via UV-Vis spectrophotometry.

Briggs-Rauscher (BR) Oscillating Clock Reaction

A highly sensitive method for determining micro-concentrations of **indigo** carmine involves its role as an inhibitor in the Briggs-Rauscher (BR) oscillating reaction. The presence of **indigo** carmine inhibits the color changes of the reaction, and the duration of this inhibition is proportional to its concentration.

• Reagent Preparation:



- Prepare the specific reagent solutions for the BR reaction as detailed in the literature. This
 typically includes solutions of hydrogen peroxide, an acidic iodate solution, and a solution
 containing malonic acid and manganese(II) sulfate.
- Standard and Sample Preparation:
 - Prepare aqueous solutions of **indigo** carmine standards with concentrations in the micromolar range.
 - Prepare the food sample by dissolving it in bi-distilled water and filtering. Dilute as necessary to fit within the analytical range.
- Reaction and Measurement:
 - Combine the BR reagents in a thermostated, well-stirred reaction vessel.
 - Monitor the reaction using a platinum electrode to record potential changes over time.
 - Once the oscillatory reaction is stable, inject a known volume of the indigo carmine standard or sample solution.
 - Measure the inhibition time (τinh), which is the period during which the oscillations cease after the injection of the analyte.

Quantification:

- Create a calibration curve by plotting the inhibition time (τinh) against the concentration of the indigo carmine standards.
- Determine the concentration of **indigo** carmine in the sample from its measured inhibition time using the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for **indigo** carmine determination. These methods typically involve the electrochemical oxidation of **indigo** carmine on the surface of a modified electrode.



• Electrode Preparation:

 A modified electrode is typically used, such as a poly(glutamic acid) layered multi-walled carbon nanotube paste electrode [P(GA)LMWCNTPE]. The modification enhances the electrocatalytic activity towards indigo carmine.

• Electrochemical Cell Setup:

- Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- The supporting electrolyte is typically a buffer solution at an optimal pH (e.g., pH 2.0 phosphate buffer).

Measurement:

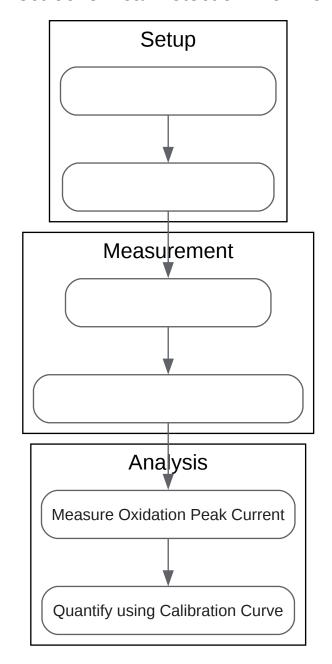
- Place the prepared sample solution (dissolved in the supporting electrolyte) into the electrochemical cell.
- Record the differential pulse voltammogram. The peak current of the oxidation signal for indigo carmine is measured.

Quantification:

- Construct a calibration curve by plotting the peak current versus the concentration of indigo carmine standards.
- The concentration of indigo carmine in the real sample is determined from this calibration curve.



Electrochemical Detection Workflow



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Caption: General workflow for the electrochemical detection of **indigo** carmine.

Quantitative Data Summary



Method	Analyte	Matrix	Linear Range	LOD	LOQ	Referenc e
UV-Vis Spectropho tometry	Indigo Carmine	Food Dye	Not specified	3.2 x 10 ⁻⁷ mol/L	1.0 x 10 ⁻⁶ mol/L	
Briggs- Rauscher Reaction	Indigo Carmine	Food Dye	2.62x10 ⁻⁷ - 1.04x10 ⁻⁶ mol/L	3.2 x 10 ⁻⁹ mol/L	1.0 x 10 ⁻⁸ mol/L	-
DPV with P(GA)LMW CNTPE	Indigo Carmine	Food & Water	Not specified	0.36 μΜ	Not specified	-
DPV with Polyarginin e Modified CPE	Indigo Carmine	Real Samples	0.2-1.0 μM & 1.5-3.5 μM	2.53 x 10 ⁻⁸ M	8.43 x 10 ⁻⁸ M	-
Digital Image Analysis	Indigo Carmine	Candies	0.1 - 5.0 mg/L	0.20 μg/g	0.68 μg/g	-

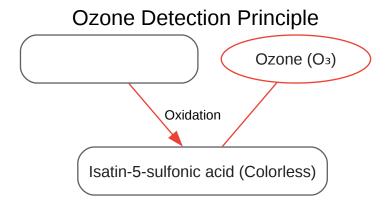
Indigo Carmine as an Analytical Reagent

Indigo carmine's properties as a redox indicator and its reactivity with oxidants make it a useful tool for quantifying other substances in food analysis.

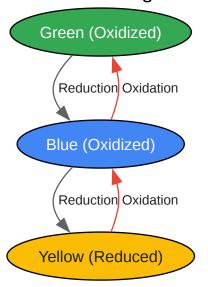
Determination of Ozone

Indigo carmine is readily decolorized by ozone. This reaction is stoichiometric and rapid, forming the basis of a spectrophotometric method for measuring dissolved ozone, which is sometimes used in food processing. The reaction involves the cleavage of the carbon-carbon double bond in the **indigo** carmine molecule, leading to the formation of isatin-5-sulfonic acid.





Redox States of Indigo Carmine



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